molecular formula C17H12N6 B12583313 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine CAS No. 605647-39-0

2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine

Cat. No.: B12583313
CAS No.: 605647-39-0
M. Wt: 300.32 g/mol
InChI Key: WXYKFMCIKBZGRS-UHFFFAOYSA-N
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Description

2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine typically involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired product with high specificity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.

Scientific Research Applications

2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and tetrazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.

Properties

CAS No.

605647-39-0

Molecular Formula

C17H12N6

Molecular Weight

300.32 g/mol

IUPAC Name

2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H

InChI Key

WXYKFMCIKBZGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4

Origin of Product

United States

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